N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an acetylamino group attached to a phenyl ring, and a phenoxyacetamide moiety. This compound has been studied for its biological activities, particularly in inhibiting osteoclast differentiation and protecting against osteoporosis .
Preparation Methods
The synthesis of N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 2-(3-methylphenoxy)acetic acid with 2-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the acetylamino group to an amine.
Scientific Research Applications
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Medicine: Its ability to inhibit osteoclast activity suggests potential therapeutic applications in preventing bone loss and promoting bone health.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide involves the inhibition of osteoclast differentiation. It downregulates the expression of osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9 at both the transcript and protein levels. This leads to a decrease in bone resorption and actin ring formation, ultimately protecting against bone loss .
Comparison with Similar Compounds
N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide can be compared with similar compounds such as:
N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide: This compound also inhibits osteoclast differentiation but has a different substituent on the phenyl ring, which may affect its potency and specificity.
N-[3-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide: This isomer has the acetylamino group attached to a different position on the phenyl ring, potentially leading to variations in its biological activity and chemical reactivity.
Properties
IUPAC Name |
N-(2-acetamidophenyl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-7-14(10-12)22-11-17(21)19-16-9-4-3-8-15(16)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUGBJDPKOJAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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